molecular formula C15H14N2O2 B12925784 1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)- CAS No. 30458-48-1

1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B12925784
CAS No.: 30458-48-1
M. Wt: 254.28 g/mol
InChI Key: LPNPFMCMTFIFGK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both methoxy and benzimidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of two methoxy groups, which influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

30458-48-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2O2/c1-18-11-5-3-10(4-6-11)15-16-13-8-7-12(19-2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

LPNPFMCMTFIFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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